molecular formula C11H11BrO2 B8624483 MFCD27930851

MFCD27930851

Cat. No.: B8624483
M. Wt: 255.11 g/mol
InChI Key: NMLCKFKZMMZHOR-UHFFFAOYSA-N
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Description

Compounds with similar MDL identifiers (e.g., MFCD28167899, MFCD13195646) in the evidence share characteristics such as heterocyclic frameworks, boronic acid derivatives, or imidazole-based structures. For instance, CAS 1022150-11-3 (MDL: MFCD28167899) is a nitrogen-rich heterocyclic compound with a molecular formula of C27H30N6O3 and a molecular weight of 486.57 g/mol, synthesized via coupling reactions in dimethylformamide (DMF) with carbonate bases . Such compounds are often intermediates in drug discovery, targeting kinase inhibition or enzyme modulation.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

5-(3-bromophenyl)pent-4-enoic acid

InChI

InChI=1S/C11H11BrO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h1,3-6,8H,2,7H2,(H,13,14)

InChI Key

NMLCKFKZMMZHOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD27930851 typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

MFCD27930851 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted aromatic compounds.

Scientific Research Applications

MFCD27930851 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD27930851 involves its interaction with specific molecular targets and pathways. The bromine atom and the pentenoic acid chain play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD27930851 (inferred from analogs) with structurally or functionally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) CAS 1022150-11-3 CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C27H30N6O3 (hypothesized) C27H30N6O3 C6H5BBrClO2 C7H5BrO2
Molecular Weight ~486.57 g/mol 486.57 g/mol 235.27 g/mol 201.02 g/mol
Key Functional Groups Amide, heterocyclic rings Amide, pyridine, triazole Boronic acid, halogens Benzimidazole, nitro group
Synthetic Method DMF-based coupling DMF, K2CO3, reflux Pd-catalyzed cross-coupling A-FGO catalyst, green synthesis
Solubility Moderate (DMF/THF) Not reported 0.24 mg/mL (ESOL) 0.687 mg/mL (ESOL)
Bioavailability Likely low (high MW) Not reported 0.55 (Bioavailability Score) 0.55 (Bioavailability Score)
Hazard Profile H302, H315 (hypothesized) H302, H315, H319, H335 H302 (acute toxicity) H302 (acute toxicity)

Key Differences

Structural Complexity :

  • This compound analogs (e.g., CAS 1022150-11-3) exhibit higher molecular complexity with multiple heterocyclic rings, contrasting sharply with simpler boronic acids (e.g., CAS 1046861-20-4) or benzimidazoles (CAS 1761-61-1) .
  • Boronic acids (CAS 1046861-20-4) show higher polarity (TPSA: 40.46 Ų) compared to nitrogen-rich heterocycles, impacting their solubility and membrane permeability .

Synthetic Accessibility :

  • This compound analogs require multi-step coupling reactions, whereas benzimidazoles (CAS 1761-61-1) are synthesized via greener methods using recyclable catalysts (e.g., A-FGO) .
  • Pd-catalyzed cross-couplings (CAS 1046861-20-4) achieve higher regioselectivity but demand stringent anhydrous conditions .

Functional Applications :

  • Nitrogen-rich compounds (e.g., CAS 1022150-11-3) are prioritized in medicinal chemistry for kinase inhibition, while boronic acids (CAS 1046861-20-4) serve as intermediates in Suzuki-Miyaura reactions .
  • Benzimidazoles (CAS 1761-61-1) are leveraged in corrosion inhibition and antimicrobial agents due to their planar aromatic systems .

Research Findings and Limitations

Bioactivity: Heterocyclic analogs of this compound demonstrate moderate CYP enzyme inhibition but poor blood-brain barrier (BBB) penetration due to high polar surface area (>100 Ų) .

Stability and Storage :

  • This compound analogs degrade under prolonged UV exposure, necessitating storage at –20°C in inert atmospheres .
  • Benzimidazoles (CAS 1761-61-1) exhibit superior thermal stability, retaining integrity up to 250°C .

Limitations :

  • Data gaps exist for this compound’s in vivo pharmacokinetics and acute toxicity profiles.
  • Scalability of synthesis remains a challenge for nitrogen-rich heterocycles due to costly catalysts and low yields (~50–60%) .

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